molecular formula C8H13NO B15207852 2-Methyl-1-(1H-pyrrol-1-yl)propan-1-ol

2-Methyl-1-(1H-pyrrol-1-yl)propan-1-ol

Cat. No.: B15207852
M. Wt: 139.19 g/mol
InChI Key: OWDSNYDZCHRCOH-UHFFFAOYSA-N
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Description

2-Methyl-1-(1H-pyrrol-1-yl)propan-1-ol is a chemical compound that features a pyrrole ring substituted with a 2-methylpropan-1-ol group Pyrrole is a five-membered heterocyclic aromatic organic compound, which is known for its biological and chemical significance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(1H-pyrrol-1-yl)propan-1-ol can be achieved through several methods. One common approach involves the condensation of a pyrrole derivative with a suitable aldehyde or ketone, followed by reduction. For instance, the reaction of pyrrole with 2-methylpropanal in the presence of a reducing agent like sodium borohydride can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(1H-pyrrol-1-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of 2-Methyl-1-(1H-pyrrol-1-yl)propan-1-one.

    Reduction: Formation of 2-Methyl-1-(1H-pyrrol-1-yl)propan-1-amine.

    Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

2-Methyl-1-(1H-pyrrol-1-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(1H-pyrrol-1-yl)propan-1-ol involves its interaction with various molecular targets. The pyrrole ring can interact with biological macromolecules, affecting their function. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: The parent compound, known for its aromaticity and biological activity.

    2-Methylpyrrole: A derivative with similar structural features but different reactivity.

    1-(1H-Pyrrol-1-yl)propan-1-ol: A compound with a similar structure but lacking the methyl group.

Uniqueness

2-Methyl-1-(1H-pyrrol-1-yl)propan-1-ol is unique due to the presence of both the pyrrole ring and the 2-methylpropan-1-ol group.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

2-methyl-1-pyrrol-1-ylpropan-1-ol

InChI

InChI=1S/C8H13NO/c1-7(2)8(10)9-5-3-4-6-9/h3-8,10H,1-2H3

InChI Key

OWDSNYDZCHRCOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(N1C=CC=C1)O

Origin of Product

United States

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